2-(Dimethylamino)-6,7-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one
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Overview
Description
2-(DIMETHYLAMINO)-4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thiazolo[3,2-a][1,3,5]triazine family, known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)-4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE typically involves the reaction of 2-iminothiazolidin-4-one with various reagents. One common method is the Mannich reaction, where 2-iminothiazolidin-4-one reacts with formaldehyde and dimethylamine . Another route involves the reaction of 2-iminothiazolidin-4-one with aromatic aldehydes to form arylidene derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(DIMETHYLAMINO)-4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly with aromatic aldehydes to form arylidene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Aromatic aldehydes and bases like triethylamine are commonly used.
Major Products
The major products formed from these reactions include various arylidene derivatives and other substituted compounds, which can exhibit different biological activities .
Scientific Research Applications
2-(DIMETHYLAMINO)-4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating cancer due to its cytotoxic properties.
Industry: Can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(DIMETHYLAMINO)-4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine: Another heterocyclic compound with similar biological activities, including anticancer and antibacterial properties.
1,3,5-Triazine: Known for its use in various industrial applications, including as pesticides and optical bleaches.
Uniqueness
2-(DIMETHYLAMINO)-4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE stands out due to its potent cytotoxic activity against multiple cancer cell lines and its potential as a therapeutic agent . Its unique structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C7H10N4OS |
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Molecular Weight |
198.25 g/mol |
IUPAC Name |
2-(dimethylamino)-6,7-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C7H10N4OS/c1-10(2)5-8-6(12)11-3-4-13-7(11)9-5/h3-4H2,1-2H3 |
InChI Key |
HECAAMWOEJNDEO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=O)N2CCSC2=N1 |
Origin of Product |
United States |
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